molecular formula C10H21NO B1374014 3-Amino-2-(cyclohexylmethyl)propan-1-ol CAS No. 1251261-18-3

3-Amino-2-(cyclohexylmethyl)propan-1-ol

Cat. No.: B1374014
CAS No.: 1251261-18-3
M. Wt: 171.28 g/mol
InChI Key: ROHZSGGXVXGEAP-UHFFFAOYSA-N
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Description

3-Amino-2-(cyclohexylmethyl)propan-1-ol is an organic compound with the molecular formula C10H21NO It is characterized by the presence of an amino group, a hydroxyl group, and a cyclohexylmethyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(cyclohexylmethyl)propan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 2-(cyclohexylmethyl)propanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(cyclohexylmethyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-(cyclohexylmethyl)propanal.

    Reduction: Formation of 3-amino-2-(cyclohexylmethyl)propanamine.

    Substitution: Formation of halogenated derivatives such as 3-amino-2-(cyclohexylmethyl)propan-1-chloride.

Scientific Research Applications

3-Amino-2-(cyclohexylmethyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(cyclohexylmethyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, which can modulate the activity of biological molecules. The cyclohexylmethyl group provides hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-(phenylmethyl)propan-1-ol
  • 3-Amino-2-(methyl)propan-1-ol
  • 3-Amino-2-(ethyl)propan-1-ol

Uniqueness

3-Amino-2-(cyclohexylmethyl)propan-1-ol is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and influences its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

2-(aminomethyl)-3-cyclohexylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h9-10,12H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHZSGGXVXGEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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